"Methyl 5-chlorothiophene-2-carboxylate" synthesis and characterization
"Methyl 5-chlorothiophene-2-carboxylate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chlorothiophene-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the chlorinated thiophene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis of Methyl 5-chlorothiophene-2-carboxylate, with a primary focus on the robust and widely-used Fischer esterification of its carboxylic acid precursor. We delve into the mechanistic underpinnings of the synthetic choices, offering a detailed, field-proven experimental protocol. Furthermore, this document establishes a self-validating framework for the unambiguous characterization of the title compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols and key physical data are also presented to ensure safe handling and effective application in a research and development setting.
Introduction: Significance and Applications
Methyl 5-chlorothiophene-2-carboxylate (CAS No: 35475-03-7) is a substituted thiophene derivative that has garnered significant attention in the scientific community. The thiophene moiety is a well-known bioisostere for the benzene ring, often incorporated into molecular designs to modulate physicochemical properties and enhance biological activity. The presence of a chlorine atom at the 5-position and a methyl ester at the 2-position provides two distinct points for further chemical modification, enhancing its versatility as a synthetic intermediate.[1]
The compound's utility is demonstrated across several high-value sectors:
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Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[1] Notably, the parent acid, 5-Chlorothiophene-2-carboxylic acid, is a key precursor for the anticoagulant drug Rivaroxaban.[2]
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Agrochemicals: It is employed in the formulation of next-generation pesticides and herbicides, where the chlorinated thiophene scaffold contributes to the molecule's efficacy and stability.[1]
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Material Science: Researchers are exploring its use in the development of conductive polymers and other advanced materials essential for electronics and renewable energy applications.[1]
This guide aims to provide laboratory-scale scientists with a reliable and well-validated methodology for both the synthesis and comprehensive characterization of this important chemical entity.
Synthesis Methodology: From Carboxylic Acid to Ester
The most common and direct route to Methyl 5-chlorothiophene-2-carboxylate is the esterification of its corresponding carboxylic acid, 5-Chlorothiophene-2-carboxylic acid. This two-part process involves first securing the precursor acid and then performing an acid-catalyzed esterification.
Precursor Synthesis: 5-Chlorothiophene-2-carboxylic acid
Several established routes exist for the synthesis of 5-Chlorothiophene-2-carboxylic acid (CAS No: 24065-33-6).[2][3] One effective method begins with 2-chlorothiophene, which undergoes a Friedel-Crafts acylation followed by hydrolysis.[2][3] Another robust approach involves the oxidation of 5-chloro-2-acetylthiophene.[2][4] This latter method is often favored for its operational simplicity and high yield.
Core Synthesis: Fischer Esterification
The Fischer esterification is a classic and dependable method for converting a carboxylic acid into an ester. The reaction involves treating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.
Causality of Experimental Choices:
-
Excess Methanol: The reaction is an equilibrium process.[5] By using methanol as the solvent, its high concentration shifts the equilibrium towards the formation of the ester product, maximizing the yield according to Le Châtelier's principle.
-
Acid Catalyst (e.g., H₂SO₄): The acid catalyst is essential for the reaction to proceed at a reasonable rate. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbon susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5] The catalyst is regenerated at the end of the reaction cycle.
The overall transformation is depicted below:
Detailed Experimental Protocol: Synthesis
Warning: This procedure involves the use of corrosive acids and flammable solvents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Reagents & Equipment:
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq)
-
Methanol (reagent grade, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chlorothiophene-2-carboxylic acid.
-
Reagent Addition: Add methanol to the flask to dissolve the acid. Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise with continuous stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: After cooling the mixture to room temperature, slowly pour it into a beaker containing cold water or ice. This will precipitate the ester if it is a solid at this temperature or form an organic layer.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 5-chlorothiophene-2-carboxylate.
-
Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required to achieve high purity (≥98%).
Characterization and Quality Control
A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. This process forms a self-validating system, where the analytical data must align with the expected structure from the synthesis.
Physical Properties
The initial assessment involves comparing the physical properties of the synthesized compound with literature values.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClO₂S | [1][6] |
| Molecular Weight | 176.61 g/mol | [1][6] |
| Appearance | White or colorless to light yellow powder/liquid | [1][7] |
| Melting Point | 15-18 °C | |
| Boiling Point | 226 °C | [1] |
| Density | 1.36 g/cm³ | [1] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The sample is typically dissolved in a deuterated solvent like CDCl₃.
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¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
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Expected Signals:
-
~7.6-7.8 ppm (doublet, 1H): Proton on the thiophene ring (C3-H), coupled to C4-H.
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~6.9-7.1 ppm (doublet, 1H): Proton on the thiophene ring (C4-H), coupled to C3-H.
-
~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃) group.
-
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
-
Expected Signals:
-
~162 ppm: Carbonyl carbon of the ester (C=O).
-
~130-140 ppm: Quaternary carbons of the thiophene ring (C2, C5).
-
~125-130 ppm: Protonated carbons of the thiophene ring (C3, C4).
-
~52 ppm: Methyl carbon of the ester (-OCH₃).
-
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample can be analyzed as a thin film (for liquids) or in a KBr pellet (for solids).
-
Characteristic Absorptions:
-
~1710-1735 cm⁻¹: Strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester.
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~1200-1300 cm⁻¹: Strong C-O stretch of the ester.
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~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.
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~1400-1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.
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~700-800 cm⁻¹: C-Cl stretching vibration.
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3.2.3. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl).
-
m/z ≈ 176: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z ≈ 178: Corresponding to the molecule containing the ³⁷Cl isotope.
-
-
Isotopic Abundance: The relative intensity of the M⁺ peak at m/z 176 and the M+2 peak at m/z 178 should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[6][8]
-
Key Fragments: Common fragmentation may involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Safety and Handling
Professional diligence in handling Methyl 5-chlorothiophene-2-carboxylate is paramount.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or a fume hood.[9] Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]
-
PPE: Wear protective gloves, clothing, and eye/face protection.[9]
-
Storage: Store in a well-ventilated place.[9] Keep the container tightly closed and store at room temperature.[1][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
-
Conclusion
This technical guide has detailed a reliable and well-understood pathway for the synthesis of Methyl 5-chlorothiophene-2-carboxylate via Fischer esterification. By explaining the rationale behind the procedural steps and providing a comprehensive framework for analytical validation, this document serves as a practical resource for researchers. The successful synthesis and characterization of this versatile intermediate open the door to its application in diverse fields, from the discovery of new medicines to the creation of novel materials, underscoring its continued importance in chemical R&D.
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